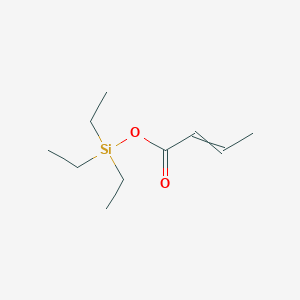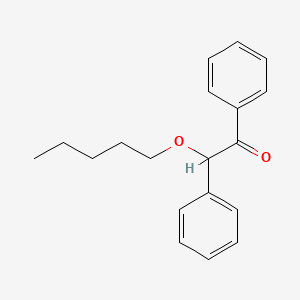
Triethylsilyl but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylsilyl but-2-enoate is an organosilicon compound with the molecular formula C10H20O2Si. It is a silyl enol ether, which is a type of compound where a silicon atom is bonded to an enolate. This compound is used in various organic synthesis reactions due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethylsilyl but-2-enoate can be synthesized through the silylation of enolates. One common method involves the reaction of but-2-enoic acid with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Triethylsilyl but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form silyl-protected alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Forms carbonyl compounds such as aldehydes or ketones.
Reduction: Forms silyl-protected alcohols.
Substitution: Forms various substituted enolates depending on the nucleophile used.
Applications De Recherche Scientifique
Triethylsilyl but-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds and protection of functional groups.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which triethylsilyl but-2-enoate exerts its effects involves the formation of a stable silyl enolate intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution reactions. The silicon atom in the compound stabilizes the negative charge on the enolate, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl but-2-enoate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Triphenylsilyl but-2-enoate: Contains a triphenylsilyl group, offering different reactivity and stability.
Triisopropylsilyl but-2-enoate: Features a triisopropylsilyl group, providing unique steric and electronic properties.
Uniqueness
Triethylsilyl but-2-enoate is unique due to its balance of stability and reactivity. The triethylsilyl group provides sufficient steric bulk to protect the enolate while still allowing for efficient reactions. This makes it a valuable reagent in organic synthesis compared to other silyl enolates .
Propriétés
Numéro CAS |
17985-52-3 |
|---|---|
Formule moléculaire |
C10H20O2Si |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
triethylsilyl but-2-enoate |
InChI |
InChI=1S/C10H20O2Si/c1-5-9-10(11)12-13(6-2,7-3)8-4/h5,9H,6-8H2,1-4H3 |
Clé InChI |
NUZBFBMZOJFUKU-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)





